Dhoi-attac-cephem
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
150256-26-1 |
|---|---|
Molecular Formula |
C28H28N6O9S2 |
Molecular Weight |
656.685 |
IUPAC Name |
(6R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[3-(7-hydroxy-6-oxoisoquinolin-2-yl)prop-1-enyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylic acid |
InChI |
InChI=1S/C28H28N6O9S2/c1-27(2,24(39)40)43-32-19(16-11-44-26(29)30-16)21(37)31-20-22(38)34-12-28(25(41)42,13-45-23(20)34)5-3-6-33-7-4-14-8-17(35)18(36)9-15(14)10-33/h3-5,7-11,20,23,36H,6,12-13H2,1-2H3,(H2,29,30)(H,31,37)(H,39,40)(H,41,42)/t20?,23-,28?/m1/s1 |
InChI Key |
RQENDQSLDGLZFP-BPNDJBKRSA-N |
SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)CC(CS3)(C=CCN4C=CC5=CC(=O)C(=CC5=C4)O)C(=O)O |
Synonyms |
7-(2-(2-aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido)-3-(3-(2,6-dihydro-7-hydroxy-6-oxoisoquinolin-2-yl)propen-1-yl)-3-cephem-4-carboxylic acid |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Dhoi Attac Cephem
Identification of the Core Cephem Scaffold and Peripheral Moiety Linkages
Dhoi-attac-cephem is built upon the foundational 5-thia-1-azabicyclo[4.2.0]oct-2-ene ring system, commonly known as the cephem nucleus. slideshare.net This bicyclic structure consists of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring. mdpi.com This core is characteristic of all cephalosporin (B10832234) antibiotics and is essential for their biological activity. slideshare.net
Attached to this central scaffold are several complex peripheral moieties which define the compound's specific properties. At the C-7 position of the β-lactam ring, there is an acylamino side chain. This side chain is specifically a (Z)-2-(2-aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido group. The presence of an aminothiazole ring and an oxime ether in the C-7 side chain is a common feature of third and later-generation cephalosporins, often conferring enhanced stability against β-lactamase enzymes. nih.gov
At the C-3 position of the dihydrothiazine ring, a propenyl group serves as a linker to a complex heterocyclic system: a 2,6-dihydro-7-hydroxy-6-oxoisoquinoline moiety. The nature of the substituent at the C-3 position significantly influences the pharmacokinetic and pharmacodynamic properties of cephalosporins. The synthesis of cephalosporins with a propenyl group at C-3 linked to heterocyclic catechols, such as dihydroxyisoquinoline derivatives, has been explored to improve these properties. nih.gov Finally, a carboxylic acid group is present at the C-4 position, which is crucial for the binding of the molecule to its bacterial targets. nih.gov
Elucidation of Specific Stereochemical Configurations of this compound
The biological activity of cephalosporins is highly dependent on their stereochemistry. The cephem nucleus of this compound contains two chiral centers at positions C-6 and C-7. In naturally occurring and active semisynthetic cephalosporins, the absolute configuration is typically (6R, 7R). justia.com This specific arrangement is critical for the correct three-dimensional shape of the molecule, enabling it to bind effectively to penicillin-binding proteins (PBPs) in bacteria. The formation of the β-lactam ring during biosynthesis occurs with retention of configuration at the carbon atom corresponding to C-3 of cysteine, a key building block. ipindia.gov.in
Another significant stereochemical feature is the geometry of the oxime group in the C-7 side chain. For cephalosporins containing such a group, the (Z)-isomer (or syn-isomer) is known to exhibit substantially higher antibacterial activity than the corresponding (E)-isomer (anti-isomer). slideshare.net The full chemical name of this compound specifies the (Z) configuration for the (1-carboxy-1-methylethoxyimino) group, indicating that it possesses the more active stereochemistry at this position. This can be confirmed spectroscopically, as the aminothiazole proton in the (E)-isomer typically appears at a downfield chemical shift in ¹H NMR spectra compared to the (Z)-isomer. slideshare.net The propenyl linkage at C-3 also introduces the possibility of (E) and (Z) isomerism, with the (E)-isomer being the one typically specified in related synthetic compounds.
Advanced Spectroscopic Characterization for Structural Confirmation
The definitive structural confirmation of a complex molecule like this compound relies on a combination of advanced spectroscopic techniques. While specific experimental data for this named compound is not publicly available, its structure can be confidently inferred from the analysis of its constituent parts and comparison with known cephalosporins.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the precise structure of cephalosporins.
¹H NMR: The proton spectrum of this compound would be expected to show characteristic signals for each part of the molecule. The protons on the β-lactam ring, H-6 and H-7, typically appear as doublets with a coupling constant (J) of approximately 5 Hz, indicative of their cis relationship. The H-6 proton would likely resonate around 5.1-5.3 ppm, while the H-7 proton, being adjacent to the amide, would appear further downfield, around 5.8-6.0 ppm. The protons of the dihydrothiazine ring (at C-2) would present as an AB quartet. The aminothiazole ring would show a characteristic singlet for its lone proton around 6.7-7.0 ppm, consistent with a (Z)-oxime isomer. slideshare.net The propenyl protons at C-3 would exhibit signals in the olefinic region, and the complex pattern of the isoquinoline (B145761) ring protons would be observed in the aromatic region. The methyl groups of the 1-carboxy-1-methylethoxy moiety would appear as singlets in the aliphatic region.
¹³C NMR: The carbon spectrum would provide complementary information. The carbonyl carbons of the β-lactam, amide, and carboxylic acid groups would be the most downfield signals, typically appearing in the range of 160-175 ppm. icm.edu.pl The quaternary carbon of the oxime group (C=N-O) would also be in this region. The carbons of the aromatic and heteroaromatic rings (aminothiazole and isoquinoline) would resonate between approximately 100 and 150 ppm. asianpubs.org The chiral carbons of the β-lactam ring, C-6 and C-7, would have signals around 57-59 ppm. The methyl carbons of the ethoxyimino side chain would be found in the upfield region of the spectrum.
Expected ¹H and ¹³C NMR Data for this compound
| Moiety | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Cephem Core | ||
| H-2 | ~3.4-3.6 (ABq) | ~25-30 |
| H-6 | ~5.2 (d, J≈5 Hz) | ~59 |
| H-7 | ~5.8 (d, J≈5 Hz) | ~57 |
| C-2 | - | ~25-30 |
| C-3 | - | ~125-130 |
| C-4 | - | ~125-130 |
| C-4 Carboxyl | - | ~163 |
| C-8 β-Lactam C=O | - | ~165 |
| C-7 Side Chain | ||
| Aminothiazole H-5' | ~6.8 (s) | ~110-120 |
| Amide NH | ~9.5 (d) | - |
| C(CH₃)₂ | ~1.5 (s) | ~25 |
| Amide C=O | - | ~164 |
| Oxime C=N | - | ~155 |
| Aminothiazole C-2' | - | ~168 |
| Aminothiazole C-4' | - | ~142 |
| C-3 Side Chain | ||
| Propenyl CH | ~5.5-6.5 (m) | ~115-135 |
| Isoquinoline H | ~7.0-8.5 (m) | ~110-150 |
| Isoquinoline C=O | - | ~160-170 |
Note: This table presents expected chemical shift ranges based on data for structurally similar compounds. Actual values may vary.
High-Resolution Mass Spectrometry for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound, C₃₃H₃₀N₆O₁₀S₂, the expected exact mass of the neutral molecule would be calculated. In practice, electrospray ionization (ESI) is commonly used, which would detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
The fragmentation pattern in tandem mass spectrometry (MS/MS) provides further structural information. Cephalosporins exhibit characteristic fragmentation pathways. A common cleavage occurs at the β-lactam ring. Another typical fragmentation involves the cleavage of the C-3 side chain. nih.gov The nature of the substituent at the C-3 position significantly influences the fragmentation; for instance, propenyl-substituted cephalosporins show different fragmentation pathways compared to those with heteroatom-linked substituents. nih.gov The complex isoquinoline moiety would also produce a unique set of fragment ions, aiding in its identification.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would be expected to display several key absorption bands. The most prominent would be the carbonyl (C=O) stretching vibrations. The β-lactam carbonyl is particularly characteristic, appearing at a high frequency (typically 1750-1780 cm⁻¹) due to the strain of the four-membered ring. ebi.ac.uk Other carbonyl absorptions would include the amide C=O (around 1650-1680 cm⁻¹), the carboxylic acid C=O (around 1700-1730 cm⁻¹), and the C=O of the oxoisoquinoline ring. Other expected bands include N-H stretching for the amine and amide groups (around 3100-3400 cm⁻¹), O-H stretching for the carboxylic acid and phenol, C=N stretching for the oxime and thiazole (B1198619) groups (around 1620-1640 cm⁻¹), and C=C stretching for the aromatic and propenyl groups. ebi.ac.ukresearchgate.net
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch (phenol, carboxylic acid) | 3500-2500 (broad) |
| N-H stretch (amine, amide) | 3400-3100 |
| C-H stretch (aromatic, aliphatic) | 3100-2850 |
| C=O stretch (β-Lactam) | 1780-1750 |
| C=O stretch (Carboxylic Acid) | 1730-1700 |
| C=O stretch (Amide) | 1680-1650 |
| C=O stretch (Oxoisoquinoline) | 1660-1640 |
| C=N stretch (Oxime, Thiazole) | 1640-1620 |
| C=C stretch (Aromatic) | 1600-1450 |
Conformational Dynamics and Preferred Orientations in Solution
The dihydrothiazine ring of the cephem nucleus is not planar and can adopt several conformations. Computational studies and NMR analysis of various cephalosporins have shown that this ring typically exists in two low-energy conformations, often described as 'S1-up' and 'C2-up'. acs.org In these conformations, either the sulfur atom (S1) or the carbon atom (C2) is puckered out of the plane of the other atoms in the ring. The 'S1-up' conformation is generally found to be more stable. acs.org
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Chemical Synthesis and Derivatization Strategies for Dhoi Attac Cephem and Analogues
Retrosynthetic Analysis of Dhoi-attac-cephem
A retrosynthetic analysis of this compound, 7-(2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido)-3-(3-(2,6-dihydro-7-hydroxy-6-oxoisoquinolin-2-yl)propen-1-yl)-3-cephem-4-carboxylic acid, breaks down the complex target molecule into simpler, more readily available precursors. ias.ac.inchemistry.coachdeanfrancispress.comslideshare.net The primary disconnections are made at the amide bond of the C-7 side chain and the carbon-carbon bond of the C-3 propenyl side chain.
This analysis reveals two key synthons: the cephem nucleus and the respective side chains. The cephem nucleus is a bicyclic system composed of a β-lactam ring fused to a dihydrothiazine ring. researchgate.net The C-7 side chain is a complex acyl group, specifically the (2-amino-4-thiazolyl)((1-carboxy-1-methylethoxy)imino)acetyl moiety. The C-3 side chain features a propenyl linker attached to a functionalized isoquinoline (B145761) heterocycle. The forward synthesis, therefore, involves the construction of the cephem core, followed by the sequential or convergent attachment of these side chains.
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection Point | Resulting Fragments/Synthons | Corresponding Synthetic Reaction |
| C-7 Amide Bond | Cephem nucleus with a C-7 amino group (7-ACA or analogue) and an activated C-7 acyl side chain. | Amide coupling |
| C-3 Propenyl Bond | 3-halomethyl or 3-phosphoniomethyl cephem and a functionalized isoquinoline-propenyl precursor. | Wittig reaction or other cross-coupling reactions. researchgate.net |
Multi-Step Synthetic Pathways to the Cephem Nucleus
The cephem nucleus is the foundational scaffold of cephalosporin (B10832234) antibiotics. slideshare.net Its synthesis is a major undertaking, often starting from simpler precursors and involving the sequential formation of its two constituent rings.
The β-lactam ring, a four-membered cyclic amide, is the cornerstone of the antibiotic's activity. Its construction is a critical step in the synthesis of the cephem nucleus. A common strategy involves the [2+2] cycloaddition of a ketene (B1206846) and an imine, a reaction known as the Staudinger synthesis. The stereochemistry of the resulting β-lactam is crucial and is often controlled through the use of chiral auxiliaries or catalysts.
Another significant pathway to the β-lactam ring is through the cyclization of a linear peptide precursor. In the biosynthesis of penicillins and cephalosporins, the enzyme isopenicillin N synthase (IPNS) catalyzes the oxidative cyclization of the tripeptide δ-(L-α-aminoadipyl)-L-cysteine-D-valine (ACV) to form the bicyclic isopenicillin N, which contains the β-lactam ring. Chemical syntheses often mimic this approach by employing cyclization-promoting reagents to close the four-membered ring of a suitably functionalized amino acid derivative.
The six-membered dihydrothiazine ring is fused to the β-lactam to complete the cephem core. slideshare.net In many synthetic routes, this ring is formed from a penicillin precursor through a ring expansion reaction. This process typically involves the oxidative cleavage of the thiazolidine (B150603) ring of a penicillin derivative, followed by intramolecular cyclization to form the larger dihydrothiazine ring. This transformation not only creates the characteristic cephem structure but also allows for the introduction of functionality at the C-3 position, which is vital for modulating the pharmacokinetic properties of the final antibiotic. researchgate.net
Alternatively, the dihydrothiazine ring can be constructed through the condensation of a β-lactam intermediate with a sulfur-containing component. This approach offers flexibility in the introduction of substituents on the dihydrothiazine ring.
Elaboration of the C-3 Side Chain
Synthesis and Incorporation of the (3-(7-hydroxy-6-oxo-2(6h)-isoquinolinyl)-1-propenyl) Unit
The synthesis of the (3-(7-hydroxy-6-oxo-2(6H)-isoquinolinyl)-1-propenyl) unit is a multi-step process that begins with the construction of the 7-hydroxy-6-oxo-2(6H)-isoquinoline core. This heterocyclic system is an important pharmacophore found in a number of biologically active compounds. nih.gov The subsequent attachment of the propenyl linker sets the stage for its incorporation into the cephalosporin scaffold.
Research has shown that cephalosporins featuring a 3-[(E)-3-heterocyclic catechol-substituted 1-propen-1-yl] side chain exhibit significant in vivo efficacy, particularly against Gram-negative bacteria. nih.gov This highlights the importance of the propenyl linkage in modulating the pharmacokinetic properties of the molecule. The synthesis of the complete side chain involves the formation of the isoquinoline ring, followed by the introduction of the propenyl group, often via a Wittig-type reaction or other olefination strategies. Once synthesized, this side chain is coupled to the C-3 position of the cephem nucleus, typically through a nucleophilic substitution reaction involving a suitable leaving group at the C-3' position of the cephalosporin starting material.
Strategies for Propenyl Linkage and Isoquinoline Functionalization
The formation of the propenyl linkage with the desired (E)-stereochemistry is critical for biological activity. nih.gov Various synthetic methodologies can be employed to achieve this, including the Horner-Wadsworth-Emmons reaction, which is known for its high stereoselectivity in forming trans-alkenes. The reaction conditions can be optimized to maximize the yield of the desired isomer.
Protecting Group Chemistry and Deprotection Methodologies
The synthesis of complex molecules like this compound necessitates the use of protecting groups to mask reactive functional groups and ensure regioselective reactions. khanacademy.orgmasterorganicchemistry.comyoutube.comyoutube.com The choice of protecting groups is critical and must be compatible with the reaction conditions employed in subsequent steps.
Common protecting groups for hydroxyl functions include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), which can be introduced using the corresponding silyl chloride. khanacademy.org For carboxylic acids, esters like the p-methoxybenzyl (PMB) ester are frequently used. nih.gov The amino group on the C-7 side chain is often protected as a carbamate, for example, a tert-butyloxycarbonyl (Boc) group. nih.gov
Deprotection strategies must be carefully chosen to selectively remove the protecting groups without affecting other sensitive functionalities in the molecule. glenresearch.com For instance, silyl ethers can be cleaved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). youtube.com PMB esters can be removed under acidic conditions, often using trifluoroacetic acid (TFA) in the presence of a scavenger like anisole. nih.gov The removal of a Boc group is also typically achieved with strong acids like TFA. nih.gov In multi-step syntheses, an orthogonal protecting group strategy is often employed, where different protecting groups can be removed under distinct conditions, allowing for sequential deprotection.
| Functional Group | Protecting Group | Deprotection Reagent(s) |
| Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | Tetrabutylammonium fluoride (TBAF) |
| Carboxylic Acid | p-Methoxybenzyl (PMB) ester | Trifluoroacetic acid (TFA), Anisole |
| Amine | tert-Butyloxycarbonyl (Boc) | Trifluoroacetic acid (TFA) |
Chemical Modifications and Analogue Synthesis
The development of analogues of this compound is essential for structure-activity relationship (SAR) studies and for creating tools for bioresearch. acs.org These modifications can be targeted at both the C-3 and C-7 side chains. nih.gov
Conjugation Chemistry for Bioresearch Applications
The ability to conjugate this compound and its analogues to other molecules or surfaces is crucial for a variety of bioresearch applications, including the development of diagnostic assays and targeted drug delivery systems. rsc.orgfrontiersin.org This often involves the introduction of a reactive functional group, or "tether," onto the cephalosporin scaffold. rsc.org
Commonly used conjugation strategies include:
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction for linking molecules. rsc.org An alkyne-functionalized cephalosporin can be readily conjugated to an azide-containing biomolecule or surface.
Thiol-Maleimide Coupling: The reaction between a maleimide-functionalized cephalosporin and a thiol-containing molecule is another popular method for bioconjugation. rsc.org
Amide Bond Formation: The coupling of a carboxylic acid on the cephalosporin with a primary amine on a partner molecule using coupling agents like EDC/NHS is a well-established method for forming stable amide linkages.
These conjugation methods allow for the site-specific attachment of the cephalosporin to a wide range of substrates, enabling the creation of sophisticated tools for biological research. rsc.org The choice of conjugation chemistry will depend on the specific application and the functional groups present on the molecules to be linked.
Development of Chemically Controlled Prodrugs for Targeted Release (Excluding Therapeutic Applications)
The development of prodrugs for cephem-based compounds like this compound is a sophisticated strategy aimed at controlling the release of the active molecular entity. This approach involves the chemical modification of the parent molecule to create a temporarily inactive form that can be reverted to the active compound under specific physiological or pathological conditions. These strategies are particularly relevant for overcoming challenges such as poor membrane permeability or for achieving site-specific activation, for instance, within bacteria expressing particular enzymes.
One of the most explored strategies for cephem-based compounds involves leveraging the presence of bacterial enzymes, such as β-lactamases, as activation triggers. mdpi.comacs.org The cephalosporin nucleus, which is central to the structure of this compound, is an excellent substrate for many β-lactamases. nih.gov In this prodrug design, the cephem acts as a trigger moiety. Upon cleavage of the β-lactam ring by the enzyme, a cascade of electronic rearrangements leads to the fragmentation of the molecule and the release of a linked chemical entity. acs.orgnih.gov This mechanism relies on the well-established chemistry of cephalosporins, where cleavage of the β-lactam ring facilitates the elimination of a substituent at the C-3' position. acs.org
Another approach involves the esterification of the carboxylic acid group at the C-4 position of the cephem core. otago.ac.nz This modification neutralizes the negative charge, which can improve its ability to cross biological membranes. These ester prodrugs are designed to be hydrolyzed by endogenous esterase enzymes, regenerating the active carboxylic acid form of the compound. otago.ac.nzencyclopedia.pub The choice of the ester group can be tailored to control the rate of hydrolysis and the site of activation.
More complex designs involve dual-responsive or multi-responsive prodrugs. For instance, a this compound analogue could be modified with masking groups that are sensitive to both enzymes (like nitroreductases) and specific environmental conditions (like hypoxia or the presence of reactive oxygen species) found at target sites. otago.ac.nz These multi-layered approaches offer a higher degree of control over the release of the parent compound.
The table below summarizes various prodrug strategies that are chemically applicable to the this compound scaffold, focusing on the activation mechanism and the nature of the chemical modification.
Table 1: Chemically Controlled Prodrug Strategies for Cephem Scaffolds
| Prodrug Strategy | Chemical Modification | Activation Trigger | Release Mechanism |
| β-Lactamase-Activated | A cargo molecule is linked to the C-3' position of the cephem nucleus via a self-immolative spacer. acs.org | Bacterial β-lactamase enzymes. mdpi.com | Enzymatic cleavage of the β-lactam ring initiates electronic rearrangement, leading to the expulsion of the C-3' substituent and release of the cargo. acs.orgnih.gov |
| Ester Prodrugs | The C-4 carboxyl group of the cephem core is converted into an ester (e.g., pivaloyloxymethyl ester). asm.org | Endogenous esterase enzymes present in plasma and tissues. otago.ac.nz | Enzymatic hydrolysis of the ester bond regenerates the free carboxylic acid, which is often essential for the molecule's function. otago.ac.nz |
| Siderophore Conjugates | The cephem molecule is conjugated to a siderophore, an iron-chelating compound. acs.org | Bacterial iron uptake systems. acs.org | The conjugate is actively transported into bacterial cells. Subsequent cleavage of the linker (which can itself be a cephem structure) releases the parent compound. acs.org |
| Diazeniumdiolate Conjugates | A diazeniumdiolate (NO-donor) moiety is attached to the C-3' position of the cephalosporin core. encyclopedia.pub | β-lactamase or transpeptidase enzymes. encyclopedia.pub | Enzymatic cleavage of the β-lactam ring triggers the release and subsequent decomposition of the diazeniumdiolate, liberating nitric oxide (NO). encyclopedia.pub |
High-Throughput Synthesis and Combinatorial Approaches to this compound Libraries
High-throughput synthesis and combinatorial chemistry are powerful methodologies for rapidly generating large libraries of structurally related compounds, such as analogues of this compound. These techniques are instrumental in exploring the chemical space around a core scaffold to identify derivatives with optimized properties. The cephem nucleus of this compound offers multiple points for chemical diversification, making it an ideal candidate for combinatorial library development. core.ac.uk
The synthesis of β-lactam libraries, including cephem derivatives, can be achieved using solid-phase synthesis techniques. acs.org In this approach, the core scaffold is tethered to a solid support, such as a resin. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to a mere filtration and washing step. acs.org Key reactions, such as the Staudinger cycloaddition to form the β-lactam ring or the acylation of the C-7 amino group, can be adapted for solid-phase synthesis. acs.orgresearchgate.net
A typical combinatorial approach to a this compound library would involve a core scaffold, which could be 7-aminocephalosporanic acid or a related precursor, and a set of diverse building blocks to be introduced at specific positions. nih.gov The primary points of diversification on the cephem scaffold are the side chains at the C-7 and C-3 positions.
C-7 Position: The amino group at the C-7 position is commonly acylated with a wide variety of carboxylic acids. A library of diverse acyl chlorides or carboxylic acids can be used to introduce different side chains, influencing the compound's activity spectrum.
C-3 Position: The substituent at the C-3 position can be varied significantly through nucleophilic substitution reactions, allowing for the introduction of various heterocyclic or aliphatic groups.
By systematically combining different building blocks at these positions, a large matrix of distinct this compound analogues can be produced. capes.gov.br High-throughput screening methods, often employing fluorescence or other reporter systems, can then be used to rapidly assess the properties of the entire library. nih.govacs.org
The table below illustrates a hypothetical combinatorial library design based on the this compound scaffold, showcasing the potential for structural diversity.
Table 2: Illustrative Combinatorial Library Design for this compound Analogues
| Scaffold Position | Building Block Set 1 (R1) - C-7 Acyl Side Chain | Building Block Set 2 (R2) - C-3 Substituent |
| Core Scaffold | This compound precursor (e.g., 7-amino-3-substituted cephem) | This compound precursor (e.g., 7-acyl-3-halomethyl cephem) |
| Building Block A | 2-Thienylacetyl | Pyridinium-1-ylmethyl |
| Building Block B | (2-Aminothiazol-4-yl)acetyl | (1-Methyl-1H-tetrazol-5-yl)thiomethyl |
| Building Block C | Phenylacetyl (Penicillin G side chain) | Acetoxymethyl |
| Building Block D | Phenoxyacetyl (Penicillin V side chain) | Propenyl |
| Building Block E | D-α-Aminophenylacetyl | Cyclic Disulfide Moiety |
This table represents a simplified matrix. A full combinatorial synthesis would generate products from every combination of R1 and R2 (e.g., A-A, A-B, B-A, B-B, etc.), rapidly creating a large and diverse library of compounds.
Compound "this compound" Cannot Be Profiled Due to Lack of Scientific Data
Following a comprehensive search of scientific databases and chemical repositories, it has been determined that no publically available scientific literature or data exists for the chemical compound referred to as "this compound." While some chemical supplier websites list the name in conjunction with CAS number 150256-26-1, these entries lack any associated research, structural information, or biochemical data.
The initial request for an article detailing the molecular mechanism of action and biochemical interactions of "this compound" was predicated on the existence of such research. The specified outline, which included detailed subsections on interactions with Penicillin-Binding Proteins (PBPs) and β-lactamases, requires specific experimental or computational data that is not available for this compound.
General information on the broader class of cephem antibiotics, to which "this compound" is purportedly related, indicates that these compounds typically function by inhibiting bacterial cell wall synthesis. chemsrc.com This is achieved through the acylation of serine residues within the active site of PBPs. mdpi.com However, the specific binding affinities, molecular docking predictions, and the structural basis for PBP inhibition are unique to each individual compound and cannot be extrapolated from general knowledge of the class.
Similarly, the susceptibility of a cephem antibiotic to hydrolysis by β-lactamases, a common bacterial resistance mechanism, is highly dependent on the specific chemical structure of the molecule. mdpi.com The design principles for enhancing stability against these enzymes are a key aspect of modern antibiotic development. pnas.org Without any data on "this compound," it is impossible to discuss its specific interactions with any class of β-lactamase.
Referenced General Concepts:
While no information is available for "this compound," the following are general principles that apply to the broader class of cephem and β-lactam antibiotics:
Interaction with Penicillin-Binding Proteins (PBPs):
β-lactam antibiotics, including cephalosporins, exert their antibacterial effect by forming a covalent bond with PBPs, which are essential enzymes in the final steps of peptidoglycan synthesis in the bacterial cell wall. mdpi.com
The mechanism involves the nucleophilic attack by a conserved serine residue in the active site of the PBP on the carbonyl carbon of the β-lactam ring. nih.gov This results in the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme. mdpi.com
Interactions with β-Lactamases:
A primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. mdpi.com
β-lactamases are broadly classified into serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B). mdpi.com
The susceptibility of a β-lactam antibiotic to these enzymes is a critical determinant of its clinical efficacy. mdpi.com
Molecular Mechanism of Action and Biochemical Interactions of Dhoi Attac Cephem
Interactions with β-Lactamases
Interaction with Metallo-β-Lactamases (MBLs) and Inhibitor Development
Metallo-β-lactamases (MBLs) represent a significant challenge in antibacterial therapy as they can hydrolyze a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. nih.govmdpi.com These enzymes are categorized as Ambler class B β-lactamases and are distinct from serine-β-lactamases (Classes A, C, and D) due to their reliance on one or two zinc ions in their active site for catalysis. biomolther.orgnih.govscirp.org The catalytic mechanism of MBLs involves a zinc-activated water molecule that acts as a nucleophile, directly attacking the carbonyl carbon of the β-lactam ring without forming a covalent intermediate. mdpi.combiomolther.orgnih.gov This fundamental difference in mechanism means that inhibitors developed for serine-β-lactamases, such as clavulanic acid and tazobactam, are ineffective against MBLs. nih.govmdpi.com
The increasing prevalence of MBL-producing bacteria, which are often responsible for difficult-to-treat nosocomial infections, has spurred the development of novel inhibitors. researchgate.netacs.org A promising strategy involves using the cephalosporin (B10832234) structure as a delivery vehicle for MBL-inactivating moieties. acs.orgacs.org This prodrug approach aims to improve the selectivity and biodistribution of potent zinc-chelating agents. acs.org In this design, a chelator is covalently attached to a cephalosporin scaffold. acs.org The intact cephalosporin conjugate is intended to reach the MBLs located in the bacterial periplasm. mdpi.com Hydrolysis of the β-lactam ring by the MBL triggers the release of the zinc-binding group, which then sequesters the essential zinc ions from the enzyme's active site, leading to its inactivation. mdpi.comacs.org
Another approach focuses on modifying the cephalosporin structure to create compounds that act as potent competitive inhibitors or slowly turned-over substrates for MBLs. acs.org These conjugates may form a relatively stable enzyme-hydrolyzed product complex with the MBL, effectively sequestering the enzyme and preventing it from hydrolyzing other antibiotic molecules. acs.orgacs.org Research has identified that for some cephalosporin conjugates, both the phenyl and carboxyl moieties of the side chains are crucial for potent inhibition of IMP-type MBLs. acs.org
| Inhibitor Development Strategy | Mechanism | Example Moiety | Target MBLs | Reference |
|---|---|---|---|---|
| Cephalosporin-Prodrug Conjugates | The cephalosporin is hydrolyzed by MBL, releasing a zinc-chelating agent that inactivates the enzyme. | Dipicolinic acid (DPA), 8-thioquinoline (8-TQ), Pyridine-2-carboxylic acid | NDM, VIM, IMP | mdpi.comresearchgate.netacs.org |
| Slowly Turned-Over Substrates | The cephalosporin derivative binds tightly to the MBL active site, forming a stable complex that inhibits the enzyme's activity. | Thiomandelic acid conjugate | IMP-type MBLs | acs.org |
| Bicyclic Boronates | Boron-based inhibitors that can form a reversible covalent bond, inhibiting both Serine-β-Lactamases (SBLs) and MBLs. | Taniborbactam, Xeruborbactam | Class A, C, and MBLs | nih.govacs.org |
Influence of Side Chains on Target Binding and Enzymatic Stability
The pharmacological properties of cephalosporins like Dhoi-attac-cephem are profoundly influenced by the chemical nature of the side chains attached to the core 7-aminocephalosporanic acid (7-ACA) nucleus, specifically at the C3 and C7 positions. ontosight.airesearchgate.net These side chains determine the compound's affinity for its target enzymes, the Penicillin-Binding Proteins (PBPs), and its resilience against hydrolysis by β-lactamase enzymes. nih.govnih.gov
The acylamido side chain at the C7 position is critical for the molecule's interaction with PBPs. nih.gov This side chain often mimics the structure of the natural D-Ala-D-Ala substrate of these enzymes, allowing the antibiotic to bind effectively to the PBP active site. nih.gov For many advanced cephalosporins, the C7 side chain includes an aminothiazole ring, which can induce conformational changes in the PBP upon binding, enhancing the inhibitory activity. pnas.org The C4 carboxylate group is also a key feature, participating in ionic interactions within the PBP active site. nih.gov
Enzymatic stability against β-lactamases is also heavily dependent on the side chains. Bulky side chains at the C7 position can create steric clashes that hinder the binding of β-lactamase enzymes, thereby protecting the β-lactam ring from hydrolysis. biorxiv.org For instance, the introduction of a 7-α-methoxy group has been shown to invariably reduce susceptibility to enzymatic degradation. nih.govasm.org The substituent at the C3 position influences not only the pharmacokinetic profile but also the molecule's stability. Hydrolysis of the β-lactam ring by a β-lactamase results in the expulsion of the C3 substituent. asm.org In some cases, this released group can possess its own antibacterial properties, creating a dual-action antibiotic. asm.org
| Structural Component | Role in Target Binding (PBPs) | Role in Enzymatic Stability (vs. β-Lactamases) | Reference |
|---|---|---|---|
| Cephem Nucleus | The core β-lactam ring is the reactive component that acylates the PBP active site serine. | The β-lactam ring is the primary target for hydrolysis by β-lactamases. | nih.govuliege.be |
| C7 Side Chain (R1) | Mimics the PBP's natural substrate, facilitating binding. Bulky and polar groups can enhance affinity and induce favorable conformational changes in the PBP. | Provides steric hindrance against β-lactamase binding. Oxyimino groups can increase resistance to many β-lactamases. | nih.govpnas.org |
| C3 Side Chain (R2) | Can influence the overall conformation and positioning of the molecule in the PBP active site. | The nature of the leaving group at C3 affects the stability of the molecule after β-lactam ring opening. Can be designed to be a second antibacterial agent upon release. | nih.govasm.org |
| C4 Carboxylate | Forms key ionic interactions with positively charged residues (e.g., lysine) in the PBP active site, anchoring the molecule. | Participates in binding interactions within the β-lactamase active site. | nih.gov |
Mechanisms of Action at the Bacterial Cell Wall Synthesis Level (Molecular Biology)
The bactericidal action of this compound, like all β-lactam antibiotics, stems from its ability to disrupt the synthesis of the bacterial cell wall. ontosight.aidrugbank.com The primary target of this action is the final step in the synthesis of peptidoglycan, a polymer essential for maintaining the structural integrity of the bacterial cell. nih.govcreative-biolabs.com In its absence, the cell cannot withstand its internal osmotic pressure, leading to lysis and death. drugbank.comcreative-biolabs.com
The mechanism is initiated by the structural similarity between the β-lactam antibiotic and the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, which is the terminal portion of the peptide side chains of peptidoglycan precursors. biomolther.orgnih.gov This molecular mimicry allows the cephalosporin to enter the active site of Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases responsible for cross-linking the peptidoglycan strands. nih.govyoutube.com
Once inside the PBP active site, a nucleophilic attack occurs where a reactive serine residue attacks the highly strained carbonyl group of the β-lactam ring. nih.govbiorxiv.org This reaction opens the β-lactam ring and forms a stable, long-lived covalent acyl-enzyme complex. nih.govnih.govuliege.be This acylation effectively inactivates the PBP, preventing it from carrying out its essential transpeptidation function. drugbank.comyoutube.com The blockage of peptidoglycan cross-linking weakens the cell wall, ultimately compromising the bacterium's viability. creative-biolabs.com Some cephalosporins have been designed with a dual mode of action, where the hydrolysis of the β-lactam bond by a resistant β-lactamase releases the C3 substituent, which is itself an antibacterial agent. asm.org
| Step | Molecular Event | Consequence | Reference |
|---|---|---|---|
| 1. Target Recognition | This compound acts as a structural analog of the D-Ala-D-Ala substrate. | The antibiotic binds to the active site of Penicillin-Binding Proteins (PBPs). | nih.govyoutube.com |
| 2. Covalent Inhibition | The active site serine residue of the PBP performs a nucleophilic attack on the β-lactam ring's carbonyl carbon. | A stable acyl-enzyme intermediate is formed, inactivating the PBP. | nih.govnih.govuliege.be |
| 3. Disruption of Synthesis | The inactivated PBP cannot catalyze the transpeptidation reaction (cross-linking) of peptidoglycan strands. | The integrity of the bacterial cell wall is compromised. | nih.govcreative-biolabs.com |
| 4. Cell Death | The weakened cell wall can no longer resist the cell's internal turgor pressure. | The bacterial cell undergoes lysis and dies. | ontosight.aidrugbank.com |
Structure Activity Relationship Sar Studies of Dhoi Attac Cephem Derivatives
Impact of C-7 Side Chain Variations on Biochemical Potency
The substituent at the C-7 position of the cephem nucleus is a primary determinant of the antibacterial spectrum and resistance to β-lactamases. rdd.edu.iqresearchgate.netnih.gov For Dhoi-attac-cephem, this side chain is a complex moiety: (2-amino-4-thiazolyl)-acetamido group bearing a (1-carboxy-1-methylethoxy)imino substituent.
The presence of a 2-aminothiazol-4-yl group in the C-7 acyl side chain is a hallmark of many third, fourth, and fifth-generation cephalosporins, significantly enhancing antibacterial potency. rdd.edu.iqnih.gov This moiety is known to increase the affinity of the cephalosporin (B10832234) for penicillin-binding proteins (PBPs), the target enzymes responsible for bacterial cell wall synthesis. slideshare.net The combination of an aminothiazole ring with an oximino group, as seen in this compound, facilitates the penetration of the antibiotic through the outer membrane of Gram-negative bacteria. slideshare.net The phenyl ring in older cephalosporin side chains can be replaced with heterocycles like aminothiazoles to improve the spectrum of activity and pharmacokinetic properties. pharmacy180.com
The oximino group (=N-O-R) at the α-position of the C-7 acyl side chain is crucial for providing stability against many forms of β-lactamase enzymes. wikipedia.orgrdd.edu.iq This stability is a key feature that differentiates later-generation cephalosporins from their predecessors. nih.gov The stereochemistry of this group is vital; the syn (or Z) configuration, as specified in the chemical name of related compounds like ceftazidime, is essential for high antibacterial activity and β-lactamase resistance. pharmacyconcepts.in The L-isomer of an α-amino derivative is noted to be 30–40 times more stable than the D-isomer, and the addition of a methoxy (B1213986) oxime can increase this stability nearly 100-fold. pharmacy180.com This structural feature sterically hinders the approach of the β-lactamase active site to the hydrolyzable β-lactam ring. rdd.edu.iq
Attached to the oximino nitrogen in this compound is a 1-carboxy-1-methylethoxy group, also known as a carboxy-isopropoxy moiety. This bulky and acidic group is a distinctive feature of the third-generation cephalosporin ceftazidime. pharmacyconcepts.in Its presence confers potent activity against a range of Gram-negative bacteria, most notably Pseudomonas aeruginosa. pharmacyconcepts.inslideshare.net The incorporation of an acidic function into the oximino side chain generally enhances activity. This specific linkage contributes to the hydrophilic character of the side chain, which is thought to aid in penetration through the porin channels of Gram-negative bacteria.
Table 1: Influence of C-7 Side Chain Components on Cephalosporin Activity
| Moiety | Contribution | Representative Compound(s) with Moiety |
| Aminothiazolyl Group | Enhances affinity for PBPs; improves penetration into Gram-negative bacteria. pharmacy180.comslideshare.net | Cefotaxime, Ceftriaxone, Ceftazidime rdd.edu.iqnih.govpharmacyconcepts.in |
| Oximino Group (syn-isomer) | Confers stability against β-lactamases. wikipedia.orgrdd.edu.iq | Cefuroxime, Ceftriaxone, Cefepime researchgate.net |
| Carboxy-isopropoxy Linkage | Provides potent activity against P. aeruginosa; enhances hydrophilicity. pharmacyconcepts.in | Ceftazidime pharmacyconcepts.in |
Oximino Group Functionality
Influence of C-3 Side Chain Modifications on Molecular Recognition and Stability
Modifications at the C-3 position of the cephem core are critical for modulating the pharmacokinetic and pharmacodynamic properties of cephalosporins. pharmacy180.comnih.gov These changes can affect the compound's metabolic stability, half-life, and spectrum of activity without directly interacting with the PBP binding site. pharmacy180.comwikipedia.org The C-3 side chain of this compound consists of a propenyl linker attached to an isoquinoline (B145761) derivative.
Table 2: Impact of C-3 Side Chain Components on Cephalosporin Properties
| Component | Function / Effect | Example(s) |
| Isoquinoline Derivative | Can enhance in vivo activity and prolong blood levels; contributes to anti-MRSA activity. nih.gov | 7-[(Z)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetamido]-3-[(E)-1-(6,7-dihydroxyisoquinolin-1-yl)propen-1-yl]cephem-4-carboxylic acid nih.gov |
| Propenyl (Vinyl) Linker | Provides a rigid connection for the C-3 substituent; stereochemistry (E/Z) affects potency. researchgate.net | Cephalosporins with (E)-2-vinyl spacers showed potent anti-MRSA activity. researchgate.net |
Role of the Isoquinoline Derivative
β-Lactam Ring Strain and Reactivity
The antibacterial mechanism of all β-lactam antibiotics, including cephems, relies on the chemical reactivity of the amide bond within the four-membered β-lactam ring. uomus.edu.iq This reactivity allows the molecule to acylate the active site serine of bacterial penicillin-binding proteins (PBPs), which are essential enzymes for cell wall synthesis. nih.govpreprints.org The acylation inactivates the PBP, disrupting cell wall integrity and leading to bacterial death. wikipedia.org
The reactivity of the β-lactam carbonyl group is significantly enhanced by the strain inherent in the fused bicyclic ring system. uomus.edu.iqbiomolther.org Unlike a typical, stable amide bond which benefits from resonance stabilization, the geometry of the fused rings in a cephem molecule distorts the β-lactam amide bond. uomus.edu.iq This distortion creates a more pyramidal nitrogen atom and reduces resonance, which in turn increases the electrophilicity of the carbonyl carbon, making it a more potent target for nucleophilic attack by the PBP's serine residue. uomus.edu.iqnih.gov
Studies have shown a direct correlation between the electronic structure of the β-lactam ring and biological activity. doi.org Factors that increase the electrophilicity of the carbonyl carbon, such as the electron-withdrawing effects of side chains, tend to enhance antibacterial potency. doi.org The inherent strain of the four-membered ring, with bond angles forced to ~90°, contributes to this heightened reactivity compared to less-strained five- or six-membered rings. biomolther.org
Table 1: Relationship between β-Lactam Ring Characteristics and Acylating Reactivity
| Characteristic | Influence on Reactivity | Rationale | Citation |
|---|---|---|---|
| Ring Strain | Increases | The ~90° bond angles in the four-membered ring are less stable and more easily opened upon nucleophilic attack. | biomolther.org |
| Nitrogen Pyramidalization | Increases | Fusion to the dihydrothiazine ring distorts the nitrogen atom's geometry, reducing amide resonance stabilization. | nih.gov |
| Carbonyl Carbon Electrophilicity | Increases | Reduced resonance stabilization makes the carbonyl carbon more electron-deficient and susceptible to acylation. | uomus.edu.iqnih.gov |
| Side Chain Electronics (C7) | Modulates | Electron-withdrawing groups on the acylamino side chain can further enhance the carbonyl carbon's electrophilicity. | doi.org |
Stereochemical Implications for Target Interaction and Bioactivity
Stereochemistry, the three-dimensional arrangement of atoms, is critical for the biological activity of cephem derivatives. The specific orientation of substituents influences how the molecule fits into the active site of the target PBP and its stability against bacterial defense mechanisms like β-lactamases. asm.org
For cephalosporins, the natural and most active stereochemistry at the fused ring junction is cis. nih.gov The configuration of the side chain at the C-7 position is crucial for PBP binding affinity and antibacterial spectrum. nih.gov For example, the introduction of an α-iminomethoxy group at C-7 provides steric hindrance that can protect the β-lactam ring from hydrolysis by β-lactamases. wikipedia.org
Furthermore, the stereochemistry of substituents on the side chains themselves has a profound impact. Many orally absorbed cephalosporins, such as cephalexin, possess a D-phenylglycine side chain. asm.org While the corresponding L-stereoisomer can also be recognized by intestinal transporters, it typically lacks antibacterial activity. asm.org This highlights that different structural and stereochemical features are required for pharmacokinetic properties versus pharmacodynamic (antibacterial) action. asm.org
Crystallographic studies of hydrolyzed cephem products bound to metallo-β-lactamases show that the products bind with a specific (3R)-stereochemistry, indicating that stereoselective interactions are key even after the β-lactam ring has been opened. researchgate.net
Table 2: Impact of Stereochemistry on the Bioactivity of Cephem Analogues
| Position | Stereochemical Feature | Impact on Bioactivity | Example Compound Class | Citation |
|---|---|---|---|---|
| C6/C7 Junction | cis configuration | Essential for proper orientation and high-affinity binding to Penicillin-Binding Proteins (PBPs). | All active cephalosporins | nih.gov |
| C7 Side Chain | D-stereoisomer of amino acid | Often required for potent antibacterial activity. | Cephalexin | asm.org |
| C7 Side Chain | L-stereoisomer of amino acid | May be recognized by transporters but generally lacks antibacterial activity. | L-isomers of Cephalexin | asm.org |
| C7 Side Chain | (Z)-methoxyimino group | Confers stability against many β-lactamases through steric hindrance. | Cefuroxime, Cefotaxime | wikipedia.orgnih.gov |
| C5/C6 (Carbapenem-like) | trans conformation | When engineered into a penicillin core, it can confer potent inhibitory activity against specific (Class C) β-lactamases. | Modified Penicillin (MPC-1) | asm.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find mathematical relationships between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For cephem analogues, QSAR models are developed to predict antibacterial potency and to guide the design of new derivatives with improved properties. jchemlett.comresearchgate.net
These models use a variety of "descriptors"—numerical values that quantify different aspects of a molecule's structure. Descriptors can be categorized as electronic (e.g., net charges on atoms), steric (e.g., molecular volume), or topological (e.g., connectivity indices, polar surface area). researchgate.netwhitesscience.com By applying statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates these descriptors with observed biological activity (e.g., Minimum Inhibitory Concentration, MIC). jchemlett.comresearchgate.net
One QSAR study on cephalosporin derivatives identified several key descriptors for predicting their inhibitory action against transpeptidase:
Eccentric Connectivity Index: A topological descriptor related to the non-centrality of atoms. A higher value was found to correlate with enhanced activity. researchgate.net
Topological Polar Surface Area (TPSA): A measure of the surface area of polar atoms. Increased TPSA was associated with better inhibitory action. researchgate.netwhitesscience.com
Fragment Complexity: A descriptor related to the intricacy of molecular fragments. A negative correlation was found, suggesting that simpler substituents at certain positions might be beneficial. researchgate.netwhitesscience.com
A validated QSAR model from one study took the following form: -log(1/IC₅₀) = 0.492 * (Eccentric Connectivity Index) - 0.053 * (Fragment Complexity) + 0.009 * (TPSA) + 1.258 researchgate.net
Such models provide valuable insights, suggesting that for enhanced activity, new cephem analogues should be designed with higher eccentric connectivity and polar surface area at the R1 (C-7) and R2 (C-3) positions. researchgate.netwhitesscience.com These computational approaches allow for the rapid virtual screening of many potential structures, prioritizing the most promising candidates for synthesis and laboratory testing. nih.gov
Computational and Theoretical Studies of Dhoi Attac Cephem
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule like Dhoi-attac-cephem, which dictate its chemical behavior.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a cephalosporin (B10832234), the HOMO is typically located on the carboxylate group, while the LUMO is centered on the carbonyl carbon of the β-lactam ring. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity, which in the context of a β-lactam antibiotic, correlates with its acylating potential towards target enzymes.
Table 1: Hypothetical FMO Analysis Data for this compound
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -9.5 | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |
| HOMO-LUMO Gap | 8.3 | A measure of the molecule's excitability and chemical reactivity. |
The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, regions of negative electrostatic potential (typically colored red or orange) would be concentrated around the carboxylate and carbonyl oxygen atoms, indicating areas susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be found near the hydrogen atoms. This mapping is crucial for understanding non-covalent interactions with the active sites of target enzymes, such as hydrogen bonding and electrostatic interactions.
Frontier Molecular Orbital (FMO) Analysis
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects
Molecular dynamics simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations would be employed to explore its conformational flexibility in an aqueous environment. These simulations can reveal the most stable conformations of the molecule and how solvent molecules (water) interact with it. Understanding the conformational landscape is vital, as the specific three-dimensional shape of the antibiotic is a key determinant of its ability to bind effectively to the active site of PBPs or, conversely, its susceptibility to hydrolysis by β-lactamases.
Docking Studies with Target Enzymes (PBPs, β-Lactamases)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netbiomedpharmajournal.org For this compound, docking studies would be performed to model its interaction with the active sites of both its intended targets, Penicillin-Binding Proteins (PBPs), and resistance enzymes, β-lactamases. nih.govmdpi.com
Successful docking to a PBP involves the formation of a covalent acyl-enzyme intermediate, which inactivates the enzyme. mdpi.com Key interactions would involve the carbonyl carbon of the β-lactam ring and a serine residue in the PBP active site. mdpi.comnih.gov In contrast, docking to a β-lactamase active site would also show the formation of an acyl-enzyme intermediate, but one that is rapidly hydrolyzed, leading to the inactivation of the antibiotic. nih.govebi.ac.uk Docking studies can provide binding affinity scores, which help in comparing the efficacy of different cephalosporin derivatives. plos.org
Table 2: Example Docking Study Results for a Cephalosporin Derivative
| Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| PBP2a (MRSA) | -9.8 | Ser403, Thr600, Gln448 |
| TEM-1 β-lactamase | -7.5 | Ser70, Lys73, Glu166 |
Prediction of Reaction Pathways for β-Lactam Ring Opening
Computational methods can be used to elucidate the detailed mechanism of the β-lactam ring opening, which is the key step in both the desired antibacterial action and the undesired enzymatic degradation. rsc.org Using techniques like density functional theory (DFT), researchers can map the potential energy surface of the reaction. This would involve modeling the nucleophilic attack of a serine residue (from PBP or β-lactamase) on the β-lactam carbonyl carbon. nih.govacs.org The calculations would identify the transition state structures and determine the activation energy barriers for the acylation and deacylation steps. A lower activation barrier for acylation of PBPs compared to hydrolysis by β-lactamases is a hallmark of an effective antibiotic.
In Silico Screening and Design of Novel this compound Derivatives
In silico screening involves the use of computational methods to search large databases of virtual compounds for those with a high probability of having desired biological activity. etflin.comresearchgate.netmedcraveonline.comnih.gov Starting with the this compound scaffold, virtual libraries of novel derivatives can be created by systematically modifying its side chains. These virtual compounds can then be rapidly screened using docking studies to predict their binding affinities for various PBPs and β-lactamases. nih.gov This approach allows for the prioritization of the most promising candidates for chemical synthesis and subsequent experimental testing, significantly accelerating the drug discovery process. etflin.comresearchgate.net
Enzymatic Transformations and Biocatalysis Involving Dhoi Attac Cephem Precursors
Role of Cephalosporin-C Deacetylase in Modifying Cephem Structures
Cephalosporin-C deacetylase (CAH) is a key enzyme in the modification of the cephem scaffold. nih.gov It belongs to the family of hydrolases and specifically acts on carboxylic ester bonds. nih.gov This enzyme is instrumental in the industrial synthesis of many semi-synthetic cephalosporins. nih.gov
The deacetylation mechanism of Cephalosporin-C deacetylase involves a classic catalytic triad (B1167595) of serine, histidine, and aspartate residues. nih.gov The process can be summarized in the following steps:
Activation of Serine: The histidine residue, oriented by the aspartate, acts as a general base, abstracting a proton from the serine residue's hydroxyl group. This activates the serine as a nucleophile. nih.gov
Nucleophilic Attack: The activated serine attacks the carbonyl carbon of the acetyl group on the cephalosporin (B10832234) substrate. This forms a tetrahedral oxyanion intermediate, which is stabilized by an "oxyanion hole" composed of amide groups from other amino acid residues. nih.gov
Formation of Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, leading to the cleavage of the ester bond and the release of the deacetylated cephalosporin product. An acyl-enzyme intermediate is formed, where the acetyl group is covalently bonded to the serine residue. dynamed.com
Enzyme Regeneration: A water molecule enters the active site and is activated by the histidine residue. The activated water molecule then attacks the carbonyl carbon of the acyl-enzyme intermediate, forming another tetrahedral intermediate. This intermediate then collapses, releasing acetate (B1210297) and regenerating the free enzyme for another catalytic cycle. nih.gov
The structure of Cephalosporin-C deacetylase from Bacillus subtilis has been resolved at high resolution, revealing a hexameric assembly with a narrow tunnel leading to the active sites. This architecture is thought to control substrate access. researchgate.net
The ability of Cephalosporin-C deacetylase to specifically remove the acetyl group from the C-3 acetoxymethyl side chain of cephalosporins is pivotal in the chemoenzymatic synthesis of new antibiotic derivatives. Deacetylation is often a necessary step to allow for the subsequent attachment of different functional groups at this position, thereby modifying the pharmacokinetic and pharmacodynamic properties of the resulting antibiotic. nih.gov This enzymatic approach is favored over chemical methods which can be harsh and lack specificity.
Immobilized Cephalosporin-C deacetylase is used in industrial processes to produce deacetylated cephalosporin intermediates, which serve as building blocks for a vast array of second and third-generation cephalosporins. pnas.org
Molecular Mechanism of Deacetylation by Cephalosporin-C Deacetylase
Biosynthetic Pathways of the Cephem Nucleus (from Precursor Molecules)
The core structure of all cephalosporins, the cephem nucleus, is synthesized through a complex and highly regulated biosynthetic pathway starting from simple amino acid precursors. ontosight.ai While the full biosynthetic pathway for Dhoi-attac-cephem is not elucidated, the initial steps to form the cephem ring are conserved.
The biosynthesis begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. wikipedia.orgnih.govruhr-uni-bochum.de This process is catalyzed by a large, non-ribosomal peptide synthetase (NRPS) called δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS). nih.govruhr-uni-bochum.de
The resulting tripeptide, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), then undergoes oxidative cyclization to form the bicyclic structure of isopenicillin N. nih.gov This crucial step is catalyzed by isopenicillin N synthase (IPNS), a non-heme iron-dependent oxygenase. wikipedia.org
From isopenicillin N, the pathway to cephalosporins diverges from that of penicillins. The key steps leading to the cephem nucleus are:
Epimerization: Isopenicillin N is converted to penicillin N by an epimerase, which inverts the stereochemistry of the L-α-aminoadipyl side chain to the D-configuration. nih.gov
Ring Expansion: The five-membered thiazolidine (B150603) ring of penicillin N is expanded to the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC). This reaction is catalyzed by deacetoxycephalosporin C synthase (DAOCS), also known as expandase. nih.govdtu.dk
Further enzymatic modifications, such as hydroxylation and acetylation, then occur to produce cephalosporin C, a key natural intermediate. dynamed.commdpi.com The complex side chains of advanced-generation cephalosporins like this compound are then added through a series of subsequent enzymatic or chemical steps.
| Precursor Molecule | Enzyme | Product |
| L-α-aminoadipic acid, L-cysteine, L-valine | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) |
| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | Isopenicillin N synthase (IPNS) | Isopenicillin N |
| Isopenicillin N | Isopenicillin N epimerase | Penicillin N |
| Penicillin N | Deacetoxycephalosporin C synthase (DAOCS) | Deacetoxycephalosporin C (DAOC) |
| Deacetoxycephalosporin C (DAOC) | Deacetylcephalosporin C synthase (hydroxylase activity) | Deacetylcephalosporin C |
| Deacetylcephalosporin C | Deacetylcephalosporin C acetyltransferase | Cephalosporin C |
Biotransformation Studies of this compound Analogues (Excluding In Vivo Metabolism in Humans)
Biotransformation studies of cephalosporin analogues are crucial for understanding how these molecules can be modified by microbial enzymes and for developing novel enzymatic routes to new antibiotics. While specific biotransformation data for this compound is not available, studies on other advanced-generation cephalosporins provide valuable insights.
For instance, deacetylcephalosporin C synthase (DACS) from Streptomyces clavuligerus has been the subject of directed evolution studies to improve its ability to act on unnatural substrates like cephalosporin G. chemicalbook.com Through techniques such as random and rational mutagenesis, variants of DACS have been created with significantly enhanced catalytic efficiency for the biotransformation of cephalosporin G into deacetylcephalosporin G, a precursor for valuable semisynthetic intermediates. ruhr-uni-bochum.de This demonstrates the potential for engineering enzymes to perform novel biotransformations on complex cephalosporin scaffolds.
Furthermore, studies on the synthesis of cephalosporin-drug conjugates have shown that enzymes like β-lactamases, typically associated with antibiotic resistance, can be harnessed for prodrug activation. aablocks.com In these systems, a cephalosporin moiety is used as a linker that is cleaved by β-lactamases present at a target site, releasing a potent therapeutic agent. This highlights the diverse roles that enzymes can play in the biotransformation of cephalosporin analogues.
Research into the enzymatic modification of cephalexin, a first-generation cephalosporin, has explored the attachment of chemical tethers for bioconjugation. The study investigated how these modifications affected the interaction with penicillin-binding proteins and susceptibility to various β-lactamases, providing a framework for the rational design of biotransformation substrates. mdpi.com
Advanced Analytical Methodologies for Research and Development of Dhoi Attac Cephem
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of cephem compounds, offering high resolution and sensitivity for both qualitative and quantitative assessments. ijpsr.com Reversed-phase HPLC (RP-HPLC) is the most common modality used for this class of antibiotics. nih.gov
In a typical RP-HPLC setup, a C18 column is employed to separate the parent compound from its impurities and degradation products. nih.gov The mobile phase often consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol. ijpsr.comnih.gov Gradient elution, where the proportion of the organic solvent is varied over time, is frequently used to achieve optimal separation of compounds with a wide range of polarities.
Researchers have developed numerous HPLC methods for the simultaneous determination of multiple cephalosporins or for the analysis of a single cephalosporin (B10832234) in complex matrices like plasma. nih.gov For instance, a method for analyzing ten different cephalosporins utilized a C-18 reverse-phase column with a mobile phase of sodium acetate (B1210297) and an acetonitrile-methanol mixture, achieving retention times between 4 and 6 minutes and detection limits of 0.2 to 1.0 µg/mL. nih.gov The precision and accuracy of these methods are validated through parameters like linearity, recovery, and repeatability. ijpsr.com Unexpected on-column degradation of some cephem compounds, such as cefaclor, has been observed during HPLC analysis, highlighting the need for careful method development. researchgate.net
Interactive Table: HPLC Parameters for Cephem Analysis
| Parameter | Typical Conditions |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Methanol and a buffered aqueous solution (e.g., sodium acetate, phosphate (B84403) buffer) |
| Detection | UV at 254 nm or 270 nm |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Mass Spectrometry Techniques (LC-MS/MS, MALDI-TOF) for Impurity Profiling and Fragmentation Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides unparalleled sensitivity and specificity for the structural elucidation of cephem compounds and their impurities. researchgate.netwellcomeopenresearch.org This technique is crucial for identifying process-related impurities and degradation products, which is a key aspect of drug development and safety assessment.
In LC-MS/MS, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by two mass analyzers in series. wellcomeopenresearch.org The first analyzer selects a specific parent ion (the molecular ion of the compound of interest), which is then fragmented. The second analyzer separates the resulting fragment ions, creating a unique fragmentation pattern or "fingerprint" that confirms the compound's identity. researchgate.net This method has been successfully used to identify impurities and degradation products of various cephalosporins in drug substances and biological fluids. researchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another valuable tool, though less commonly used for routine quantitative analysis of small molecules like cephalosporins compared to LC-MS/MS. It can be employed for the rapid characterization of compounds and to study their interactions with proteins, such as β-lactamases. nih.gov
Interactive Table: Common Mass Spectrometry Transitions for Cephem Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ceftriaxone | 555.0 | 396.1 |
| Cefotaxime | 456.0 | 324.0 |
| Cefepime | 481.2 | 396.1 |
| Ceftazidime | 547.1 | 468.1 |
Chiral Chromatography for Enantiomeric Purity Determination
Many cephem-based antibiotics contain one or more chiral centers, meaning they can exist as non-superimposable mirror images called enantiomers. Since different enantiomers can have distinct pharmacological and toxicological profiles, it is critical to control the enantiomeric purity of the drug substance.
Chiral chromatography is the primary technique used for this purpose. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. In the case of a CSP, the stationary phase is modified with a chiral selector that interacts differently with each enantiomer, leading to their separation. Various types of chiral selectors are available, including polysaccharide-based, protein-based, and cyclodextrin-based selectors. The choice of the chiral selector and the mobile phase is crucial for achieving successful enantiomeric resolution. For some classes of antibiotics, like amphetamine-type stimulants, highly sulfated gamma-cyclodextrin (B1674603) has been used as a chiral selector in capillary electrophoresis. fiu.edu
Capillary Electrophoresis for Compound Characterization
Capillary electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for the analysis of cephem compounds. researchgate.netsciex.com CE separates molecules based on their charge-to-mass ratio in a narrow capillary filled with an electrolyte solution under a high voltage. sciex.com Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed. fiu.eduresearchgate.net
A key advantage of CE is its low consumption of reagents and samples. researchgate.net Researchers have developed CE methods for the simultaneous separation of multiple cephalosporins. For example, a method using a mixed phosphate/borate buffer at pH 6.8 successfully separated six different cephalosporins in under 10 minutes. researchgate.net The addition of surfactants like sodium dodecyl sulfate (B86663) (SDS) in MEKC can further enhance the separation of both charged and neutral species. researchgate.net
Interactive Table: Capillary Electrophoresis Conditions for Cephem Separation
| Parameter | Typical Conditions |
| Capillary | Fused silica, 50-75 µm i.d. |
| Buffer | Phosphate, Borate, or mixed buffers |
| Voltage | 15-30 kV |
| Temperature | 25 °C |
| Detection | UV at 214 nm or 270 nm |
Spectrophotometric Methods for Concentration Determination in Research Solutions
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for determining the concentration of cephem compounds in research solutions. researchgate.netscielo.br This technique is based on the principle that these molecules absorb light in the ultraviolet region of the electromagnetic spectrum due to their specific chemical structure, including the β-lactam ring. isciii.es
While direct spectrophotometric measurement can be used, it may lack specificity as many cephalosporins and their degradation products absorb at similar wavelengths. scielo.brisciii.es To enhance specificity, various derivatization reactions can be employed. For instance, some methods involve the alkaline hydrolysis of the cephem nucleus to form a derivative that can be measured at a different wavelength. scielo.br Another approach is based on a diazotization and coupling reaction to produce a colored product that can be quantified in the visible region, which minimizes interference from excipients. researchgate.net
Interactive Table: Spectrophotometric Data for Cephem Analysis
| Method | Wavelength (λmax) | Concentration Range (µg/mL) |
| Direct UV | ~260-270 nm | Varies by compound |
| Alkaline Hydrolysis (Cefaclor) | 340 nm | 1.8 - 55 |
| Diazotization-Coupling (various) | ~500 nm | 20 - 168 |
Challenges and Future Research Directions in Dhoi Attac Cephem Chemistry
Synthetic Challenges in Complex Cephalosporin (B10832234) Derivatives
The synthesis of advanced-generation cephalosporins is a complex undertaking. The core structure, 7-aminocephalosporanic acid (7-ACA), serves as a versatile precursor, but its modification, particularly at the C-3 and C-7 positions, presents significant challenges. nih.gov
Key synthetic hurdles include:
Side-Chain Manipulation: Introducing diverse and complex side chains at the C-7 position to enhance antibacterial activity often requires multi-step processes with careful protection and deprotection of reactive functional groups. google.com
C-3 Position Modification: Modifying the C-3 position to tune pharmacokinetic properties is often more challenging than C-7 substitution. Classic methods involving the displacement of the acetoxy group can be inefficient and prone to side reactions. nih.gov Unwanted side reactions, such as the migration of the double bond from Δ³ to Δ², can inactivate the molecule. google.com
Stereochemical Control: Maintaining the precise stereochemistry of the β-lactam ring is critical for antibacterial activity. Harsh reaction conditions can lead to epimerization or ring-opening, destroying the compound's efficacy.
Green Chemistry: Traditional synthetic routes often involve hazardous reagents and large volumes of organic solvents, creating significant chemical waste. A major challenge is the development of more sustainable and environmentally friendly processes. researchgate.net
Recent research focuses on overcoming these challenges through new catalytic methods. For instance, transition metal-catalyzed cross-coupling reactions are being explored to create novel C-C bonds at the C-3 position, a modification that is difficult to achieve with traditional nucleophilic substitution. nih.gov
Understanding and Overcoming Molecular Resistance Mechanisms
Bacterial resistance to cephalosporins is a major public health threat and the primary driver for new drug development. oup.com The main mechanisms of resistance are:
β-Lactamase Production: This is the most significant resistance mechanism. Bacteria produce enzymes called β-lactamases that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. nih.govoup.com The proliferation of extended-spectrum β-lactamases (ESBLs), such as CTX-M types, has rendered many third-generation cephalosporins ineffective against certain Gram-negative bacteria. oup.com
Target Site Modification: Bacteria can alter the structure of their penicillin-binding proteins (PBPs), which are the molecular targets of cephalosporins. nih.gov This modification reduces the binding affinity of the antibiotic to its target, thereby conferring resistance. This is the primary mechanism of resistance in Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Reduced Permeability and Efflux: Gram-negative bacteria possess an outer membrane that can limit the influx of antibiotics. ginekologiaipoloznictwo.com Changes in the porin channels, through which cephalosporins enter the cell, can reduce drug penetration. ginekologiaipoloznictwo.com Additionally, bacteria can acquire efflux pumps that actively transport the antibiotic out of the cell before it can reach its PBP target.
Future research aims to design cephalosporins that can evade these resistance mechanisms. Strategies include developing compounds that are stable to hydrolysis by newer β-lactamases or combining cephalosporins with β-lactamase inhibitors (e.g., ceftolozane/tazobactam). wikipedia.orgnih.gov
Development of Novel Chemical Probes for Cellular Pathway Interrogation
To understand bacterial physiology and identify new drug targets, researchers are developing chemical probes. rsc.org These tools help to study complex cellular processes like cell wall synthesis in a living system. universiteitleiden.nlnih.gov
In the context of cephalosporin research, novel probes are being designed to:
Visualize Peptidoglycan Synthesis: Fluorescently-tagged D-amino acids (FDAAs) can be metabolically incorporated into the peptidoglycan layer of the bacterial cell wall. nih.gov These probes allow for real-time imaging of cell wall construction and can be used in high-throughput screens to identify new compounds that disrupt this process.
Identify Drug Targets: Probes with reactive groups can be designed to covalently bind to their protein targets (e.g., PBPs). Subsequent proteomic analysis can identify these targets and help elucidate the mechanism of action of new antibiotic candidates.
Track Drug Distribution: Labeled antibiotics can be used to study their accumulation within bacterial cells and their susceptibility to efflux pumps, providing crucial information for designing drugs with better penetration and retention. researchgate.net
The development of bioorthogonal chemical reporters—molecules that react cleanly and specifically with a partner molecule in a complex biological environment—has been a significant advance, allowing for more precise labeling and interrogation of bacterial pathways. universiteitleiden.nl
Integration of Dhoi-attac-cephem Scaffold into Conjugate Research (Excluding Clinical Drug Delivery)
The cephalosporin scaffold is an attractive carrier molecule for constructing conjugates designed for research and diagnostic purposes. The key principle is the predictable fragmentation of the cephalosporin molecule upon interaction with a β-lactamase enzyme. nih.gov
This "Trojan horse" strategy involves attaching a molecule of interest (a "cargo") to the C-3' position of the cephalosporin. mdpi.com When a β-lactamase-producing bacterium cleaves the β-lactam ring, the C-3' substituent is released. asm.org This mechanism is being explored in several non-clinical research areas:
Diagnostic Probes: A cephalosporin can be conjugated to a fluorophore or a chromophore. In the presence of β-lactamase-producing bacteria, the ring opens, releasing the reporter molecule and generating a detectable signal. This forms the basis for developing rapid diagnostic tests for resistant infections.
Siderophore Conjugates: Bacteria use siderophores to acquire iron. Attaching a cephalosporin to a siderophore can trick the bacteria into actively transporting the antibiotic into the cell through its iron uptake systems. mdpi.com This strategy can bypass resistance mechanisms related to outer membrane permeability.
Multi-valent Structures: Researchers have synthesized "podands" where multiple cephalosporin units are attached to a central scaffold. mdpi.com These structures are being investigated to understand multivalent binding interactions with bacterial targets.
These conjugate strategies leverage the specific enzymatic machinery of resistant bacteria to achieve targeted release of a payload, offering innovative approaches for diagnostics and fundamental research.
Exploration of New Biocatalytic Routes for Cephalosporin Modification
Biocatalysis, the use of enzymes to perform chemical transformations, offers a powerful and sustainable alternative to traditional chemical synthesis. researchgate.net In cephalosporin chemistry, enzymes are being explored to overcome the challenges of selectivity and hazardous waste associated with conventional methods.
Key areas of biocatalytic research include:
Enzymatic Side Chain Cleavage: The industrial production of the 7-ACA nucleus has been revolutionized by a one-step enzymatic process using cephalosporin C acylase, replacing older, waste-intensive chemical methods. nih.gov
Halogenation for Cross-Coupling: Researchers have used halogenase enzymes to selectively brominate the 2-aminothiazole (B372263) ring, a common moiety in third and fourth-generation cephalosporins. acs.orgnih.gov This enzymatic step, performed in mild aqueous conditions, installs a handle for subsequent metal-catalyzed cross-coupling reactions, enabling the synthesis of novel derivatives that would be difficult to access otherwise. acs.orgnih.gov
Enzymatic Ring Expansion: The conversion of penicillin to a cephalosporin nucleus involves the expansion of the five-membered thiazolidine (B150603) ring to a six-membered dihydrothiazine ring. Deacetoxycephalosporin C synthase (DAOCS) is an enzyme that catalyzes this ring expansion, and research is ongoing to engineer this enzyme for improved efficiency with different substrates. acs.org
These biocatalytic methods not only represent greener manufacturing processes but also open up new synthetic pathways for creating novel cephalosporin analogues with unique properties. researchgate.net
Advanced Computational Approaches for Structure-Based Design
Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of new therapeutic agents. mdpi.comtandfonline.com For cephalosporins, computational methods are used to:
Model Drug-Target Interactions: Molecular docking and molecular dynamics (MD) simulations are used to predict how a cephalosporin derivative will bind to its target PBPs or how it will be recognized by a β-lactamase. nih.gov These simulations provide atomic-level insights that can guide the design of molecules with higher affinity for their intended target and lower affinity for resistance enzymes.
Predict Resistance: By simulating the interaction between a novel cephalosporin and various β-lactamase enzymes, researchers can predict its potential susceptibility to resistance. nih.gov This allows for the early-stage filtering of compounds that are likely to fail.
De Novo Enzyme Design: Computational tools are being used not just to analyze existing enzymes but to design new ones. researchgate.netresearchgate.net For example, computational design has been used to create mutant enzymes with enhanced ability to synthesize or hydrolyze specific cephalosporins, aiding in both biocatalytic production and the study of resistance. researchgate.net
Integrating machine learning and artificial intelligence with structure-based design is further enhancing the predictive power of these models, enabling the exploration of vast chemical spaces to identify promising new cephalosporin scaffolds. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing Dhoi-attac-cephem in laboratory settings?
- Methodological Answer : Synthesis should follow protocols optimized for β-lactam derivatives, including stepwise acylation and ring-closure reactions. Characterization requires multi-modal analytical techniques:
- Nuclear Magnetic Resonance (NMR) for structural confirmation of the β-lactam core and side-chain substituents .
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and purity .
- High-Performance Liquid Chromatography (HPLC) to assess stability during synthesis .
Q. How can researchers design experiments to assess the baseline antibacterial activity of this compound against Gram-negative pathogens?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) Assays : Use standardized broth microdilution methods (CLSI guidelines) against Escherichia coli and Pseudomonas aeruginosa .
- Time-Kill Kinetics : Compare bactericidal effects at 2× and 4× MIC over 24 hours to determine concentration-dependent activity .
- Control Strains : Include β-lactamase-producing strains to evaluate susceptibility to enzymatic degradation .
Q. What protocols ensure the stability of this compound under physiological conditions during in vitro studies?
- Methodological Answer :
- pH Stability Tests : Incubate the compound in buffers simulating gastric (pH 2.0) and plasma (pH 7.4) environments. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
- Thermal Stability : Store samples at 4°C, 25°C, and 37°C to assess shelf-life under varying storage conditions .
- Serum Binding Studies : Use equilibrium dialysis to measure protein-binding affinity, which impacts bioavailability .
Advanced Research Questions
Q. What strategies are effective in elucidating the mechanistic interactions between this compound and penicillin-binding proteins (PBPs)?
- Methodological Answer :
- Fluorescence Polarization Assays : Label PBPs with fluorescent probes to measure binding affinity and kinetics .
- X-ray Crystallography : Resolve 3D structures of PBP-Dhoi-attac-cephem complexes to identify critical binding residues .
- Molecular Dynamics Simulations : Model conformational changes in PBPs post-binding to predict resistance mechanisms .
Q. How can researchers optimize the pharmacokinetic-pharmacodynamic (PK/PD) profile of this compound for enhanced tissue penetration?
- Methodological Answer :
- Lipophilicity Modifications : Introduce hydrophobic substituents to improve membrane permeability. Measure logP values using shake-flask methods .
- Caco-2 Cell Assays : Quantify apical-to-basolateral transport to predict intestinal absorption .
- In Vivo Microdialysis : Monitor drug concentrations in target tissues (e.g., lungs, kidneys) over time .
Q. How should researchers address contradictions between in vitro susceptibility data and in vivo efficacy outcomes for this compound?
- Methodological Answer :
- Triangulation Approach : Cross-validate results using:
- Genomic Analysis : Screen bacterial isolates for resistance genes (e.g., ampC, blaTEM) that may not be expressed in vitro .
- Animal Infection Models : Compare bacterial load reduction in neutropenic murine thigh infections with MIC data .
- Biofilm Assays : Test efficacy against biofilm-embedded bacteria, which mimic chronic infections .
- Limitations Documentation : Report discrepancies in methodology (e.g., nutrient availability differences between in vitro and in vivo environments) .
Q. What translational research frameworks are suitable for evaluating this compound's potential in combination therapies?
- Methodological Answer :
- Checkerboard Synergy Assays : Test combinations with β-lactamase inhibitors (e.g., clavulanic acid) to calculate fractional inhibitory concentration indices (FICI) .
- Resistance Induction Studies : Serial passage experiments to assess likelihood of cross-resistance .
- Clinical Trial Simulation : Use pharmacokinetic models to predict effective dosing regimens in human populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
